3-Methyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylpyridin-2-amine and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced trifluoromethyl derivatives.
Substitution Products: Amines, halides, and other substituted pyridines.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-Methyl-5-(trifluoromethyl)pyrazole: A pyrazole derivative with similar trifluoromethyl substitution.
3-Methyl-5-(trifluoromethyl)phenol: A phenol derivative with a trifluoromethyl group.
Uniqueness: 3-Methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its pyridine core, which imparts different chemical reactivity compared to pyrazole and phenol derivatives. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a compound of great interest.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-12-6(4)11/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUKTKJSNLMWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.